![molecular formula C16H13NO4 B10813534 3-[4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1H-indol-2-one](/img/structure/B10813534.png)
3-[4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
WAY-312187 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
WAY-312187 is widely used in scientific research due to its role as a Pim-1 kinase inhibitor. Its applications include:
Chemistry: Used in the study of kinase inhibitors and their effects on various chemical reactions.
Biology: Employed in research related to cell survival, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases where Pim-1 kinase is implicated.
Industry: Utilized in the development of new drugs and therapeutic agents.
Wirkmechanismus
WAY-312187 exerts its effects by inhibiting the activity of Pim-1 kinase. This inhibition disrupts the signaling pathways involved in cell survival and proliferation, leading to apoptosis or programmed cell death in cancer cells . The molecular targets and pathways involved include the phosphorylation of specific substrates that regulate cell cycle progression and apoptosis .
Vergleich Mit ähnlichen Verbindungen
WAY-312187 is unique due to its specific inhibition of Pim-1 kinase. Similar compounds include:
SGI-1776: Another Pim-1 kinase inhibitor with a different chemical structure.
AZD1208: A pan-Pim kinase inhibitor that targets multiple Pim kinases.
TP-3654: A selective Pim kinase inhibitor with potential therapeutic applications.
These compounds share similar mechanisms of action but differ in their chemical structures and specificities .
Eigenschaften
Molekularformel |
C16H13NO4 |
---|---|
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
3-[4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C16H13NO4/c18-11(7-8-12-4-3-9-21-12)10-16(20)13-5-1-2-6-14(13)17-15(16)19/h1-9,20H,10H2,(H,17,19) |
InChI-Schlüssel |
INXITDUVMMOWQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C=CC3=CC=CO3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.